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For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutics.

A critical aspect of successful RNA synthesis is the strategic use of protecting groups,

particularly for the 2'-hydroxyl (2'-OH) function of the ribose sugar. The choice of the 2'-OH

protecting group significantly impacts coupling efficiency, deprotection conditions, and the

overall purity and yield of the final RNA product. This guide provides an objective comparison of

commonly used 2'-hydroxyl protecting groups, supported by experimental data and detailed

protocols, to aid researchers in selecting the optimal strategy for their specific needs.

Key 2'-Hydroxyl Protecting Groups: A Comparative
Overview
The most prevalent 2'-OH protecting groups in RNA synthesis are silyl ethers, such as tert-

butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM), and acetal-based groups like

1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) and 2'-bis(2-acetoxyethoxy)methyl (ACE).

Each of these groups presents a unique set of advantages and disadvantages in terms of

stability, steric hindrance, and deprotection methodology.

TBDMS (tert-butyldimethylsilyl): As one of the most established and widely used protecting

groups, TBDMS offers a balance of stability and reactivity.[1] It is stable to the conditions of the

synthesis cycle but can be removed with fluoride ions.[2] However, its steric bulk can lead to
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longer coupling times and reduced coupling efficiency compared to some newer alternatives.[3]

There is also a risk of 2' to 3' migration of the silyl group under basic conditions, which can lead

to the formation of non-biological 2'-5' phosphodiester linkages.[4][5]

TOM (Triisopropylsilyloxymethyl): The TOM group was developed to address some of the

limitations of TBDMS.[1] The oxymethyl spacer between the silyl group and the 2'-OH reduces

steric hindrance, leading to higher coupling efficiencies and shorter coupling times.[3][6] The

TOM group is also less prone to migration than TBDMS.[4][5]

Fpmp (1-(2-fluorophenyl)-4-methoxypiperidin-4-yl): This acetal-based protecting group offers

an alternative to silyl ethers. It is stable to the basic conditions used for the removal of

nucleobase and phosphate protecting groups and is cleaved under acidic conditions (pH 2-3).

[4][7] The Fpmp group has been shown to be suitable for the synthesis of biologically active

RNA.[8]

ACE (2'-bis(2-acetoxyethoxy)methyl): The ACE chemistry utilizes a unique 2'-orthoester

protecting group in conjunction with a 5'-silyl protecting group.[9] This strategy allows for rapid

coupling rates, often comparable to DNA synthesis.[10] A key advantage of the ACE group is

that it can be removed under very mild acidic conditions (pH 3.8), and the 2'-ACE-protected

RNA is nuclease-resistant and can be purified before the final deprotection step.[3][9]

Quantitative Performance Data
The selection of a 2'-hydroxyl protecting group is often guided by its performance in key stages

of RNA synthesis. The following tables summarize quantitative data for coupling efficiency and

deprotection conditions for the discussed protecting groups.
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Protecting Group
Average Coupling
Efficiency (%)

Typical Coupling
Time (min)

Notes

TBDMS ~98% 10 - 15

Efficiency can be

lower for longer

oligonucleotides due

to steric hindrance.

[11]

TOM >99% 2.5 - 6

The oxymethyl spacer

reduces steric

hindrance, leading to

higher efficiency.[3]

[12]

Fpmp >98% 5

Optimized synthesis

cycles have made

Fpmp a reliable

choice.[8][13]

ACE >99% < 1.5

Rapid coupling

kinetics are a key

feature of ACE

chemistry.[14]

Table 1: Comparison of Coupling Efficiencies and Times.
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Protecting Group
Deprotection
Reagent(s)

Deprotection
Conditions

Notes

TBDMS

1. Aqueous

Ammonia/Ethanol or

AMA

1. 55°C, 4-17 hours or

65°C, 10 min

Two-step deprotection

is required.[5]

2. TEA·3HF or TBAF

in DMSO/THF

2. 65°C, 2.5 hours or

RT, 24 hours

Fluoride source for

desilylation.[2][15]

TOM 1. AMA or EMAM
1. 65°C, 10 min or

35°C, 6 hours

Fast and reliable

deprotection.[4][16]

2. TEA·3HF in DMSO 2. 65°C, 2.5 hours
Similar desilylation to

TBDMS.[16]

Fpmp

1. Aqueous Ammonia

or Triethylamine in

Aqueous Ammonia

1. 55°C, 8-10 hours or

80°C, 2 hours

Two-step

deprotection.[8]

2. Acetic Acid (pH 3) 2. 25°C, ~24 hours
Mild acidic cleavage

of the acetal.[4][7]

ACE

1. Disodium-2-

carbamoyl-2-

cyanoethylene-1,1-

dithiolate (S2Na2) in

DMF

1. RT, 30 min
Removal of phosphate

protecting groups.[10]

2. 40% Aqueous

Methylamine (NMA)
2. 55°C, 10 min

Cleavage from

support and

nucleobase

deprotection.[10]

3. TEMED-Acetate

buffer (pH 3.8)
3. 60°C, 30 min

Mild final deprotection

of the 2'-OH.[9][14]

Table 2: Comparison of Deprotection Conditions.

Experimental Protocols
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Detailed and optimized protocols are essential for reproducible and high-quality RNA synthesis.

The following sections provide step-by-step methodologies for the synthesis and deprotection

of RNA using TBDMS, TOM, Fpmp, and ACE protecting groups.

TBDMS-Protected RNA Synthesis and Deprotection
Synthesis Cycle:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group with an acid (e.g., 3%

trichloroacetic acid in dichloromethane).

Coupling: Activation of the TBDMS-protected phosphoramidite with an activator (e.g., 5-

ethylthio-1H-tetrazole) and coupling to the free 5'-hydroxyl of the growing RNA chain. A

coupling time of 10-15 minutes is typically used.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure

sequences.

Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester using an

iodine solution.

Deprotection Protocol:

Cleavage and Base Deprotection: The solid support is treated with a mixture of aqueous

ammonia and ethanol (3:1 v/v) at 55°C for 4-17 hours, or with an ammonium

hydroxide/methylamine (AMA) solution at 65°C for 10 minutes.[5] This step cleaves the RNA

from the support and removes the protecting groups from the nucleobases and the

phosphate backbone.

2'-OH Deprotection (Desilylation): The crude RNA is dried and then redissolved in anhydrous

DMSO. Triethylamine trihydrofluoride (TEA·3HF) is added, and the mixture is heated at 65°C

for 2.5 hours to remove the TBDMS groups.[15]

Quenching and Precipitation: The reaction is quenched, and the fully deprotected RNA is

precipitated, typically with a salt solution and an alcohol (e.g., sodium acetate and butanol or

ethanol).[15]
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TOM-Protected RNA Synthesis and Deprotection
Synthesis Cycle:

Detritylation: Removal of the 5'-DMT group with an acid.

Coupling: Activation of the TOM-protected phosphoramidite with an activator (e.g., 5-

benzylthio-1H-tetrazole). A shorter coupling time of 3-6 minutes is generally sufficient.[6]

Capping: Acetylation of unreacted 5'-hydroxyls.

Oxidation: Oxidation of the phosphite triester.

Deprotection Protocol:

Cleavage and Base Deprotection: The solid support is treated with AMA at 65°C for 10

minutes or with ethanolic methylamine (EMAM) at 35°C for 6 hours.[16]

2'-OH Deprotection (Desilylation): The crude RNA is dried and redissolved in anhydrous

DMSO. TEA·3HF is added, and the mixture is heated at 65°C for 2.5 hours.[16]

Quenching and Precipitation: The reaction is quenched, and the RNA is precipitated as

described for the TBDMS protocol.

Fpmp-Protected RNA Synthesis and Deprotection
Synthesis Cycle:

Detritylation: Removal of the 5'-DMT group.

Coupling: Activation of the Fpmp-protected phosphoramidite with an activator. A coupling

time of approximately 5 minutes is used.[13]

Capping: Acetylation of unreacted 5'-hydroxyls.

Oxidation: Oxidation of the phosphite triester.

Deprotection Protocol:
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Cleavage and Base Deprotection: The solid support is treated with aqueous ammonia at

55°C for 8-10 hours or with a triethylamine/aqueous ammonia mixture at 80°C for 2 hours.[8]

2'-OH Deprotection: The crude RNA is treated with an acidic buffer (e.g., 0.01 M HCl, pH 2-3)

at room temperature for approximately 24 hours to remove the Fpmp groups.[4][7] Care

must be taken to control the pH to avoid degradation of acid-sensitive sequences.[7]

Neutralization and Desalting: The solution is neutralized, and the fully deprotected RNA is

desalted.

ACE-Protected RNA Synthesis and Deprotection
Synthesis Cycle:

5'-Silyl Deprotection: Removal of the 5'-silyl protecting group using a fluoride source (e.g.,

triethylamine trihydrofluoride).

Coupling: Activation of the 2'-ACE-protected phosphoramidite with an activator. Coupling

times are very short, typically less than 90 seconds.[14]

Capping: Acetylation of unreacted 5'-hydroxyls.

Oxidation: Oxidation of the phosphite triester.

Deprotection Protocol:

Phosphate Deprotection: The solid support is treated with 1 M disodium-2-carbamoyl-2-

cyanoethylene-1,1-dithiolate (S2Na2) in DMF for 30 minutes at room temperature to remove

the methyl phosphate protecting groups.[10]

Cleavage and Base Deprotection: The support is then treated with 40% aqueous

methylamine (NMA) at 55°C for 10 minutes to cleave the RNA from the support and remove

the nucleobase protecting groups.[10]

2'-OH Deprotection: The 2'-ACE groups are removed by hydrolysis in a mild acidic buffer

(e.g., TEMED-acetate buffer, pH 3.8) at 60°C for 30 minutes.[9][14]

Desalting: The fully deprotected RNA is then desalted.
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Visualizing the RNA Synthesis Workflow
The following diagram illustrates the general workflow for solid-phase RNA synthesis and

highlights the key differences in the deprotection pathways for each of the discussed 2'-

hydroxyl protecting groups.

Solid-Phase Synthesis Cycle

Deprotection & Cleavage

TBDMS / TOM

Fpmp

ACE

Start:
Solid Support

1. Detritylation
(5'-DMT Removal) 2. Coupling

(Phosphoramidite Addition)
3. Capping

(Unreacted 5'-OH)

4. Oxidation
(P(III) to P(V))

Repeat for
Chain Elongation

Next Cycle

Cleavage from Support
& Base/Phosphate Deprotection

Final Cycle

Phosphate Deprotection
(S2Na2)for ACE

Fluoride Treatment
(TEA·3HF or TBAF)

for TBDMS/TOM

Mild Acid Treatment
(pH 2-3)

for Fpmp

Purified, Deprotected RNA

Cleavage & Base Deprotection
(Aqueous Methylamine)

Mild Acid Treatment
(pH 3.8)

Click to download full resolution via product page

Caption: RNA synthesis and deprotection workflow.

Conclusion
The choice of a 2'-hydroxyl protecting group is a critical decision in the chemical synthesis of

RNA, with significant implications for yield, purity, and the overall efficiency of the process.

While TBDMS remains a workhorse in the field, newer protecting groups like TOM and ACE

offer distinct advantages in terms of higher coupling efficiencies and milder deprotection

conditions, respectively. The Fpmp group provides a reliable alternative with a different

deprotection strategy. By carefully considering the comparative data and experimental

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12420396?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12420396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


protocols presented in this guide, researchers can make an informed decision to select the

most appropriate 2'-OH protecting group for their specific research and development goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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